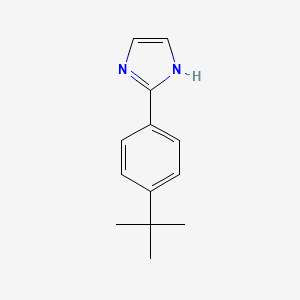![molecular formula C20H22N2O6 B13992916 Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- CAS No. 16251-41-5](/img/structure/B13992916.png)
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired isoquinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in biological processes, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities but different structural features.
Quinoline: Another nitrogen-containing heterocyclic compound with distinct chemical properties and applications.
Uniqueness
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of multiple methoxy groups and a nitrophenylmethyl substituent differentiates it from other isoquinoline derivatives and contributes to its versatility in scientific research and industrial applications .
Propiedades
Número CAS |
16251-41-5 |
|---|---|
Fórmula molecular |
C20H22N2O6 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H22N2O6/c1-25-17-8-12-5-6-21-15(14(12)10-19(17)27-3)7-13-9-18(26-2)20(28-4)11-16(13)22(23)24/h8-11H,5-7H2,1-4H3 |
Clave InChI |
SXTYDIOXCPSMPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)




![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)

![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)



![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)
